molecular formula C2H7O4P B155537 Ethyl dihydrogen phosphate CAS No. 1623-14-9

Ethyl dihydrogen phosphate

Cat. No.: B155537
CAS No.: 1623-14-9
M. Wt: 126.05 g/mol
InChI Key: ZJXZSIYSNXKHEA-UHFFFAOYSA-N
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Description

Ethyl dihydrogen phosphate (CAS 1623-14-9), also known as monoethyl phosphate, is an organophosphate compound with the molecular formula C₂H₇O₄P and a molecular weight of 142.05 g/mol . Structurally, it consists of a phosphate group esterified with an ethyl group, resulting in one ethyl ester and two acidic hydroxyl groups. Key properties include a boiling point of 252.4°C, melting point of 106.4°C, and moderate water solubility due to its polar phosphate moiety .

Preparation Methods

Ethyl dihydrogen phosphate can be synthesized through various methods. One common synthetic route involves the reaction of ethanol with phosphoric acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired ester. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .

Chemical Reactions Analysis

Ethyl dihydrogen phosphate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce ethanol and phosphoric acid.

    Esterification: It can react with alcohols to form different phosphate esters.

    Substitution Reactions: It can undergo substitution reactions where the ethyl group is replaced by other alkyl or aryl groups.

Common reagents used in these reactions include acids, bases, and alcohols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Research Applications

EDHP plays a significant role in biochemical reactions, particularly in phosphorylation processes. It serves as a substrate for various enzymes, including kinases and phosphatases, which are crucial for transferring phosphate groups in biological systems. The compound's interactions with proteins such as cholinesterase and parathion hydrolase have been studied extensively, highlighting its influence on enzyme activity and cellular functions.

Key Biochemical Properties

  • Enzyme Interactions : EDHP acts as a substrate for enzymes involved in phosphate metabolism. It has been shown to interact effectively with cholinesterases, impacting neurotransmitter regulation by hydrolyzing acetylcholine, which has implications for neurotoxicity studies .
  • Cell Signaling : The compound modulates cell signaling pathways and gene expression, influencing cellular metabolism and function. It can affect sodium-phosphate cotransporters on cell membranes, which are vital for phosphate uptake and homeostasis.

Pharmaceutical Applications

The potential therapeutic applications of EDHP are being explored, particularly its role in drug formulation and development. Its ability to modulate enzyme activity suggests that it could be used in designing inhibitors targeting specific metabolic pathways associated with diseases.

Case Studies

  • Cholinesterase Inhibition : Research indicates that EDHP can inhibit cholinesterase enzymes, which may lead to therapeutic strategies for conditions involving acetylcholine dysregulation .
  • Drug Design : Studies have focused on using EDHP as a model compound to investigate protein-phosphate interactions, aiding in the understanding of drug-target interactions and the development of new pharmaceuticals.

Industrial Applications

In addition to its biochemical significance, EDHP is utilized in various industrial processes. It serves as a reagent in chemical synthesis and is involved in producing other phosphate esters.

Chemical Reactions

  • Synthesis : EDHP can be synthesized through the reaction of ethanol with phosphoric acid under controlled conditions. This synthesis is crucial for producing high-purity compounds used in research and industry.
  • Reactivity : The compound undergoes hydrolysis and esterification reactions, making it valuable for creating diverse chemical products .

Future Research Directions

Ongoing research into the biological activity of EDHP continues to reveal new insights into its mechanisms of action and interactions with biological systems. Future studies may focus on:

  • Detailed kinetic studies of hydrolysis reactions under varying pH conditions to optimize its use in biochemical applications.
  • Exploring its potential as a bioremediation agent due to its interactions with organophosphate pesticides.

Mechanism of Action

The mechanism of action of ethyl dihydrogen phosphate involves its interaction with specific molecular targets. It can act as a substrate for enzymes such as parathion hydrolase and cholinesterase. These interactions can lead to various biochemical effects, including the modulation of enzyme activity and the activation of immune responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl and Substituted Alkyl Phosphates

Ethyl Dihydrogen Phosphate vs. 10-Methacryloyloxydecyl Dihydrogen Phosphate (10-MDP)

  • Structure : 10-MDP features a long decyl chain terminated with a methacrylate group, whereas this compound has a short ethyl group.
  • Properties :
    • Acidity : 10-MDP has a lower pKa (~1.5) due to electron-withdrawing methacrylate groups, enhancing its etching capacity in dental adhesives .
    • Hydrophobicity : The decyl chain in 10-MDP improves hydrophobic interactions, increasing bonding durability compared to this compound .
  • Applications : 10-MDP is preferred in dental adhesives for long-term bond strength, while this compound is used in conditioners for temporary cement removal .

This compound vs. Methacryloxythis compound

  • Structure : Methacryloxythis compound includes a methacrylate group attached to the ethyl chain.
  • Performance: In dentin bonding, methacryloxyethyl derivatives achieve tensile strengths of 6.2 MPa (vs. 1.8 MPa for untreated surfaces), outperforming this compound due to copolymerization with resin monomers .

Inorganic Phosphate Salts

This compound vs. Lithium Dihydrogen Phosphate (LiH₂PO₄)

  • Structure: Lithium dihydrogen phosphate is an inorganic salt, lacking organic ester groups.
  • Properties :
    • Solubility : Highly water-soluble, making it suitable for electrolyte formulations in lithium-ion batteries .
    • Thermal Stability : Decomposes at ~200°C, lower than this compound’s boiling point (252.4°C) .
  • Applications : Lithium dihydrogen phosphate is critical in energy storage, whereas this compound is niche in biomedical and dental applications.

Chlorinated and Amino-Substituted Derivatives

This compound vs. Ethyl Dichlorophosphate

  • Structure : Ethyl dichlorophosphate replaces two hydroxyl groups with chlorine atoms.
  • Reactivity : The chlorine atoms make it a potent electrophile, suitable for nucleophilic substitutions in organic synthesis .
  • Applications : Used as a phosphorylating agent, unlike this compound, which is more commonly employed in adhesion and imaging .

This compound vs. 2-(Dimethylamino)this compound

  • Structure: Incorporates a dimethylamino group on the ethyl chain.
  • Properties: The amino group increases basicity, altering solubility and reactivity in biological systems .
  • Applications : Primarily used in biochemical research, contrasting with this compound’s industrial and dental roles .

Key Data Tables

Table 1: Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Applications
This compound C₂H₇O₄P 142.05 252.4 Water-soluble Dental conditioners
10-MDP C₁₆H₂₉O₆P 348.36 >300 Organic solvents Dental adhesives
Lithium dihydrogen phosphate LiH₂PO₄ 103.93 ~200 (decomposes) Highly soluble Battery electrolytes
Ethyl dichlorophosphate C₂H₅Cl₂O₂P 162.94 160–165 Reacts with water Organic synthesis

Research Findings and Trends

  • Pharmaceutical Innovations: this compound derivatives like ⁹⁹ᵀᶜᵐ-MNLS show 2.99% ID/g tumor uptake in mice, outperforming non-nitro analogs due to hypoxia-targeting nitro groups .
  • Dental Materials : Methacrylated phosphates (e.g., 10-MDP, BMEP) dominate due to superior adhesion, while this compound remains a niche pre-treatment agent .
  • Market Trends : Lithium dihydrogen phosphate demand is driven by the battery sector (CAGR 8.2%, 2025–2031), contrasting with slower growth for this compound .

Biological Activity

Ethyl dihydrogen phosphate (EDHP) is a monoalkyl phosphate compound with significant implications in biochemical research and potential applications in drug development. This article provides a comprehensive overview of the biological activity associated with EDHP, highlighting its mechanisms of action, interactions with biological systems, and relevant case studies.

This compound is characterized by its molecular formula C2H7O4PC_2H_7O_4P and a CAS number of 1623-14-9. It can be synthesized through various phosphorylation reactions involving alcohols and phosphoric acid derivatives. Notably, the phosphorylation of alcohols can yield EDHP in improved yields when specific conditions are employed, such as the presence of strong bases like triethylamine .

EDHP exhibits notable biological activities primarily through its role as a substrate for various enzymes and its interaction with cellular signaling pathways.

  • Cholinesterase Inhibition : EDHP has been identified as a weak inhibitor of cholinesterase enzymes, which play a crucial role in neurotransmitter regulation by hydrolyzing acetylcholine . This inhibition can affect synaptic transmission and has implications for neurotoxicity studies.
  • Hydrolysis Reactions : The compound catalyzes hydrolysis reactions, which are vital for understanding its reactivity in biological systems. The kinetics of hydrolysis have been studied, revealing that EDHP can participate in both acid-catalyzed and base-catalyzed reactions, indicating its potential as a reactive intermediate in biochemical processes .

Biological Activity and Toxicity

The biological activity of EDHP extends to its toxicity profile. Studies have indicated that it has an acute toxicity level (LD50) that varies depending on the administration route, with specific values reported for rat models . Furthermore, it demonstrates low biodegradability, raising concerns regarding environmental persistence and potential bioaccumulation.

Table 1: Toxicity Profile of this compound

ParameterValue
LD50 (rat, oral)1.9276 mol/kg
CarcinogenicityNot classified
BiodegradabilityNot readily biodegradable
hERG InhibitionWeak inhibitor

Case Study 1: Neurotoxicity Assessment

Research has examined the neurotoxic effects of EDHP through its inhibition of cholinesterase activity. In vitro assays demonstrated that at certain concentrations, EDHP significantly reduced acetylcholine breakdown, leading to increased synaptic levels and potential neurotoxic effects . This study underscores the importance of evaluating phosphates like EDHP in neuropharmacology.

Case Study 2: Environmental Impact

A study focused on the environmental implications of EDHP highlighted its persistence in aquatic systems due to low biodegradability. The research suggested that continuous exposure to EDHP could disrupt aquatic ecosystems by affecting microbial communities essential for nutrient cycling .

Research Findings

Recent investigations into the biological activity of this compound have revealed several key findings:

  • Enzyme Interactions : EDHP interacts with various enzymes beyond cholinesterases, including those involved in phospholipid metabolism. Its role as a substrate or inhibitor can influence metabolic pathways critical for cell function.
  • Pharmacological Potential : The ability of EDHP to modulate enzyme activity suggests potential applications in drug design, particularly for developing inhibitors targeting specific metabolic pathways associated with diseases.
  • Kinetic Studies : Detailed kinetic studies have shown that the hydrolysis rates of EDHP vary significantly under different pH conditions, providing insights into its stability and reactivity in physiological environments .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl dihydrogen phosphate with high purity for laboratory use?

this compound (CAS RN 1623-14-9) is typically synthesized via esterification of phosphoric acid with ethanol under controlled acidic conditions. Key steps include:

  • Reagent selection : Use anhydrous phosphoric acid and ethanol to minimize side reactions.
  • Temperature control : Maintain reaction temperatures between 60–80°C to optimize ester formation while avoiding decomposition.
  • Purification : Employ recrystallization using polar solvents (e.g., ethanol-water mixtures) or column chromatography with silica gel to isolate the product .
  • Validation : Confirm purity via melting point analysis (reported: 106.4°C) and NMR spectroscopy (characteristic peaks for ethyl and phosphate groups) .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH3 of ethyl group) and δ 4.0–4.2 ppm (CH2 adjacent to phosphate) confirm the ethyl moiety.
  • ³¹P NMR : A singlet near δ 0–2 ppm verifies the phosphate group .
    • Infrared Spectroscopy (IR) : Strong absorption bands at ~1250 cm⁻¹ (P=O stretch) and ~1050 cm⁻¹ (P-O-C stretch) .
    • Mass Spectrometry (MS) : Molecular ion peak at m/z 202.2291 (C2H5K2O4P) .

Q. What considerations are critical when preparing phosphate buffer solutions containing this compound for biochemical assays?

  • pH adjustment : Use potassium hydroxide or hydrochloric acid to achieve the desired pH (e.g., pH 8.0 for enzymatic assays).
  • Ionic strength : Balance with salts like KCl or NaCl to maintain physiological conditions.
  • Interference control : Avoid NADH-containing samples, as they generate background fluorescence in fluorometric assays .
  • Standardization : Always prepare duplicate standards and include background controls to account for matrix effects .

Advanced Research Questions

Q. In polymer chemistry, how is this compound utilized in the synthesis of responsive copolymers, and what challenges arise in controlling polymerization kinetics?

this compound derivatives, such as 2-(methacryloyloxy)this compound, serve as monomers for stimuli-responsive polymers. Key applications include:

  • pH-sensitive hydrogels : The phosphate group undergoes protonation/deprotonation, altering polymer solubility.
  • Challenges :

  • Kinetic control : Radical polymerization requires strict oxygen exclusion to prevent chain termination.
  • Side reactions : Hydrolysis of the phosphate ester under basic conditions necessitates buffered reaction media (pH 6–7) .
    • Characterization : Use gel permeation chromatography (GPC) to monitor molecular weight distribution and dynamic light scattering (DLS) for aggregation behavior .

Q. When encountering contradictory data in toxicological studies of organophosphate compounds, how should researchers adjust their literature review and experimental validation strategies for this compound?

  • Literature strategy :

  • Prioritize studies on structurally similar organophosphates (e.g., mthis compound) and explicitly state extrapolation assumptions .
  • Use supplemental searches with terms like "organophosphate AND cytotoxicity" to fill data gaps .
    • Experimental validation :
  • Replicate conflicting experiments under standardized conditions (e.g., identical cell lines, exposure durations).
  • Conduct dose-response assays to identify threshold effects and rule out non-linear toxicity .

Q. What advanced chromatographic techniques are recommended for resolving co-elution issues of this compound derivatives in complex biological matrices?

  • Ion-pair chromatography : Use tetrabutylammonium bromide as an ion-pairing agent to improve retention and separation of phosphorylated compounds.
  • LC-MS/MS : Employ multiple reaction monitoring (MRM) transitions specific to this compound (m/z 202 → 97 for phosphate fragment).
  • Sample pretreatment : Cleanse extracts with PSA SPE cartridges to remove lipids and proteins .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values for this compound across different solvents?

  • Contextual factors :

  • Solubility in water (0.00607 mmHg vapor pressure at 25°C) may vary with ionic strength and temperature .
  • In organic solvents (e.g., ethyl acetate, methanol), solubility depends on solvent polarity and trace moisture content .
    • Method standardization :
  • Report solubility as g/100 mL ± standard deviation (n ≥ 3 replicates).
  • Specify solvent grade (e.g., HPLC-grade methanol) and equilibration time .

Q. Methodological Resources

  • Fluorometric assays : Follow protocols for DHAP assay kits, including duplicate standards and background controls .
  • Toxicological extrapolation : Apply ATSDR guidelines for class-based data interpretation .
  • Polymer synthesis : Reference kinetic studies on 2-(methacryloyloxy)this compound copolymerization .

Properties

IUPAC Name

ethyl dihydrogen phosphate
Source PubChem
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InChI

InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5)
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InChI Key

ZJXZSIYSNXKHEA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCOP(=O)(O)O
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Molecular Formula

C2H7O4P
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Related CAS

16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt)
Record name Ethyl dihydrogen phosphate
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DSSTOX Substance ID

DTXSID70862718
Record name Ethyl dihydrogen phosphate
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Molecular Weight

126.05 g/mol
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Physical Description

Liquid
Record name Ethylphosphate
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CAS No.

1623-14-9, 67874-00-4, 78-40-0
Record name Monoethyl phosphate
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Record name Ethyl dihydrogen phosphate
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Record name Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1)
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Record name MONOETHYL PHOSPHATE
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Record name Ethylphosphate
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Melting Point

-56.4 °C
Record name Ethylphosphate
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Retrosynthesis Analysis

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